molecular formula C11H11F3N2O2 B3015408 Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1181506-92-2

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B3015408
CAS No.: 1181506-92-2
M. Wt: 260.216
InChI Key: XANDOAYEWYLBGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone” is not available, related compounds have been synthesized. For instance, a series of novel 2,7-naphthyridines derivatives were synthesized, which included a condensed thiopyran moiety, 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on synthesizing a novel bioactive heterocycle related to Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone demonstrated antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, and its molecular stability was analyzed through both inter and intra-molecular hydrogen bonds, as well as Hirshfeld surface analysis (Prasad et al., 2018).
  • Another study on 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, a compound synthesized from natural podocarpic acid, highlighted the crystal structure showing morpholino ring adopting a chair conformation, indicating potential for further bioactive compound development (Bakare et al., 2005).

Degradation and Stability Studies

  • Research into the force degradation of a morpholinium compound related to the target molecule aimed to confirm the selectivity of Active Pharmaceutical Ingredient (API) and impurity determination methods. The study proposed possible structures of degradation products, providing insights into the stability of morpholino derivatives under various conditions (Varynskyi & Kaplaushenko, 2019).

Potential Therapeutic Applications

  • A compound closely related to this compound was synthesized and evaluated for its potential as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcasing the utility of morpholino derivatives in biomedical imaging (Wang et al., 2017).

Mechanistic Insights into Chemical Reactions

  • Studies on the photochemical substitution of 6-membered ring monoazaaromatic compounds, including morpholine derivatives, provided valuable mechanistic insights into the photoreactions occurring in neutral and acidified methanol. This research is fundamental for understanding the behavior of such compounds under photochemical conditions (Castellano et al., 1975).

Novel Synthetic Routes and Compound Development

  • Research demonstrating the stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines using a base-catalysed cascade reaction highlights innovative approaches to developing morpholine derivatives. This method opens new avenues for creating bioactive compounds with potential therapeutic applications (Marlin, 2017).

Properties

IUPAC Name

morpholin-4-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-2-1-8(7-15-9)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANDOAYEWYLBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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